molecular formula C22H19FN4O2S B2872620 N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-85-4

N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2872620
M. Wt: 422.48
InChI Key: VKVZOROKHCCQMM-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthesis of Novel Compounds : Research often focuses on the synthesis of novel compounds with potential biological activities. For example, derivatives of N-substituted benzyl/phenyl acetamides have been synthesized and evaluated for their antioxidant activities, indicating a broader interest in developing new compounds with potential therapeutic effects (Ahmad et al., 2012).

Potential Therapeutic Applications

  • Antimicrobial and Antitumor Activities : New derivatives bearing heterocyclic rings based on known pharmacophoric groups have been evaluated for their antitumor activities in vitro, suggesting that compounds with similar structures could have applications in cancer therapy (Yurttaş et al., 2015).

Investigation of Mechanisms of Action

  • Binding Affinity and Inhibition Studies : Compounds with specific structural features are investigated for their binding affinities and inhibition capabilities against biological targets, indicating their potential use in understanding biological pathways and developing therapeutic agents. For instance, pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes, showcasing how structural analogs can be used in neuroinflammation research (Damont et al., 2015).

Safety And Hazards

This would involve looking at any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-12-5-4-6-17(13(12)2)25-18(28)11-27-22(29)20-21(30-14(3)24-20)19(26-27)15-7-9-16(23)10-8-15/h4-10H,11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVZOROKHCCQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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